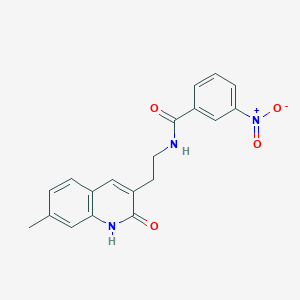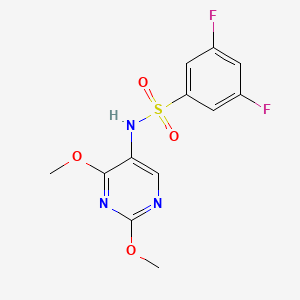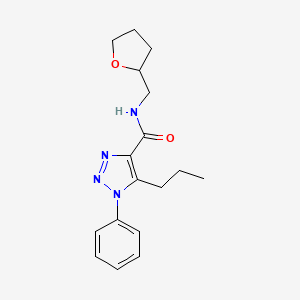
N-(oxolan-2-ylmethyl)(1-phenyl-5-propyl(1,2,3-triazol-4-yl))carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The triazole ring structure contains two carbon and three nitrogen atoms. The molecular formula of a simple triazole is C2H3N3 .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure .Aplicaciones Científicas De Investigación
Oxazole Derivatives in Macrolide Synthesis
Research has demonstrated the utility of oxazoles as precursors in the synthesis of complex molecules, such as macrolides. For instance, oxazoles have been used as masked forms of activated carboxylic acids in the synthesis of macrocyclic lactones, highlighting their potential in constructing complex natural products (Wasserman, Gambale, & Pulwer, 1981; Hassennan, Gambale, & Pulwer, 1981). This indicates a potential avenue for employing N-(oxolan-2-ylmethyl)(1-phenyl-5-propyl(1,2,3-triazol-4-yl))carboxamide in the synthesis of macrolide antibiotics or other macrocyclic compounds.
Palladium-catalyzed Oxidative Cyclization
Palladium-catalyzed reactions have been employed to synthesize heterocyclic compounds, including oxazoles, by oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes (Bacchi et al., 2005). This suggests a methodology that could be adapted for synthesizing or modifying N-(oxolan-2-ylmethyl)(1-phenyl-5-propyl(1,2,3-triazol-4-yl))carboxamide, potentially leading to new derivatives with varied applications.
Gold-catalyzed Oxidation Strategies
The use of gold-catalyzed oxidation strategies has been explored for the efficient synthesis of oxazoles, pointing towards a versatile method for generating heterocyclic compounds with significant biological activity (Luo, Ji, Li, & Zhang, 2012). This technique could be applicable for the functionalization or modification of the compound of interest to enhance its properties or discover new activities.
Antibacterial and Antifungal Activities
Compounds with structural motifs similar to N-(oxolan-2-ylmethyl)(1-phenyl-5-propyl(1,2,3-triazol-4-yl))carboxamide have been explored for their antimicrobial properties, suggesting potential research applications in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-7-15-16(17(22)18-12-14-10-6-11-23-14)19-20-21(15)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMQWZPIMNCEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-propyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2964656.png)
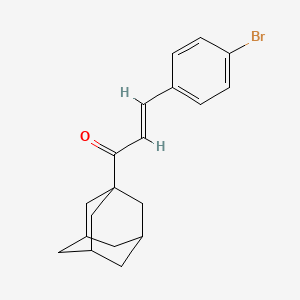
![3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2964660.png)
![N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2964661.png)
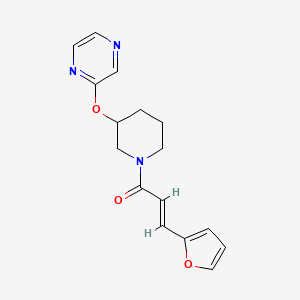
![N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2964665.png)
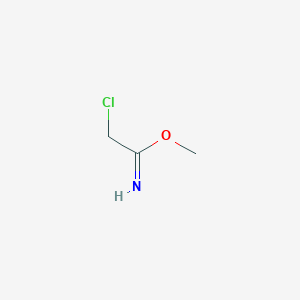
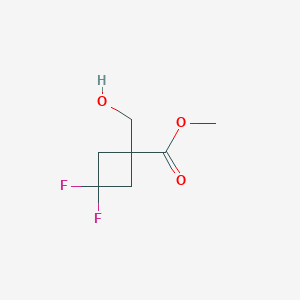
![Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2964668.png)
![Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate](/img/structure/B2964670.png)


